5-Methyl-2-(methylsulfonyl)pyrimidine
CAS No.: 38275-45-5
Cat. No.: VC2678825
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38275-45-5 |
|---|---|
| Molecular Formula | C6H8N2O2S |
| Molecular Weight | 172.21 g/mol |
| IUPAC Name | 5-methyl-2-methylsulfonylpyrimidine |
| Standard InChI | InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3 |
| Standard InChI Key | VKXMPLKKSLHNQY-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1)S(=O)(=O)C |
| Canonical SMILES | CC1=CN=C(N=C1)S(=O)(=O)C |
Introduction
| Property | 5-Methyl-2-(methylsulfonyl)pyrimidine (predicted) | 5-Methyl-2-(methylthio)pyrimidine (comparative) |
|---|---|---|
| Molecular Formula | C₆H₈N₂O₂S | C₆H₈N₂S |
| Molecular Weight | 172.21 g/mol (calculated) | 140.21 g/mol |
| Physical State | Likely crystalline solid at room temperature | Crystalline solid |
| Solubility | Probably poorly soluble in water; soluble in organic solvents like DMF, DMSO | Soluble in organic solvents |
| Melting Point | Expected to be higher than its methylthio counterpart | Not specified in sources |
| Stability | Enhanced oxidative stability | Less stable to oxidation |
| UV Absorption | Likely absorbs in the UV region due to aromatic and sulfonyl chromophores | Absorbs in UV region |
Synthesis and Preparation Methods
Comparison of Synthetic Approaches
Based on the information provided regarding the synthesis of related compounds, particularly 4,6-dimethyl-2-(methylsulfonyl)pyrimidine , several oxidation methods could potentially be employed for the critical conversion of the methylthio intermediate to the desired methylsulfonyl product:
| Oxidation Method | Advantages | Disadvantages | Environmental Impact |
|---|---|---|---|
| H₂O₂/Na₂WO₄·2H₂O with TBAB | High yield (>98%); Relatively mild conditions; Water as byproduct | Requires catalyst handling | Lower environmental impact; Water as main byproduct |
| Chlorine gas | Effective oxidant; Potentially rapid reaction | Toxic and corrosive gas; Special handling required; Chlorinated byproducts | High environmental impact; Safety concerns |
| Peracetic acid | Effective oxidant; Commercially available | Potentially explosive; Corrosive; Acetic acid byproduct | Moderate environmental impact |
| Oxone (potassium peroxymonosulfate) | Stable solid oxidant; Water-soluble | Less atom-economical; Sulfate waste | Moderate environmental impact |
The use of hydrogen peroxide with sodium tungstate as catalyst, particularly with the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB), appears to be the most environmentally friendly and high-yielding approach for the oxidation step, as demonstrated for the related compound . This method produces water as the main byproduct and has achieved yields of over 98% for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.
For the methylation step, the use of dimethyl carbonate represents an environmentally friendly alternative to traditional methylating agents like dimethyl sulfate or methyl iodide, which present toxicity and environmental concerns. Traditionally, hypertoxic reagents such as dimethyl sulfate or methyl iodide have been used for such methylations , but these approaches generate significant waste and pose safety hazards.
Chemical Reactivity
Reactivity of the Methylsulfonyl Group
The methylsulfonyl group (-SO₂CH₃) in 5-Methyl-2-(methylsulfonyl)pyrimidine significantly influences the compound's chemical reactivity. This functional group is characterized by a highly polarized sulfur-oxygen bond and substantial electron-withdrawing capability, which confers several important reactivity characteristics:
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Enhanced leaving group capability: The methylsulfonyl group functions as an excellent leaving group in nucleophilic aromatic substitution reactions, considerably more effective than the methylthio group found in 5-Methyl-2-(methylthio)pyrimidine. This enhanced leaving group ability is due to the additional oxygen atoms, which stabilize the negative charge in the transition state and departing group.
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Activation of the pyrimidine ring: The strong electron-withdrawing nature of the methylsulfonyl group activates the pyrimidine ring toward nucleophilic attack, particularly at the C-2 position where the methylsulfonyl group is attached. This activation makes the compound valuable for the preparation of 2-substituted pyrimidine derivatives through nucleophilic displacement reactions.
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Oxidative stability: Unlike the methylthio group, which is susceptible to further oxidation, the methylsulfonyl group represents a fully oxidized sulfur species, rendering it more stable under oxidative conditions. This stability is advantageous in applications where oxidative stability is required.
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Hydrogen bonding: The oxygen atoms of the sulfonyl group can serve as hydrogen bond acceptors, potentially influencing intermolecular interactions, crystal packing, and binding interactions with biological targets.
The reactivity profile of 5-Methyl-2-(methylsulfonyl)pyrimidine would be distinct from that of 5-Methyl-2-(methylthio)pyrimidine, which has been studied for interactions with proteins such as ATF4 and NF-kB through molecular docking. The methylsulfonyl derivative would likely display different binding patterns due to its altered electronic and steric properties.
Comparison with Related Compounds
Structural Comparison
To better understand the potential properties and applications of 5-Methyl-2-(methylsulfonyl)pyrimidine, it is valuable to compare its structure with related compounds mentioned in the literature:
These structural differences would likely result in varying physical, chemical, and biological properties. For instance, the methylsulfonyl group in 5-Methyl-2-(methylsulfonyl)pyrimidine would make it more reactive toward nucleophilic substitution than the methylthio analog, while potentially also influencing properties such as solubility, crystal packing, and binding to biological targets.
Functional Comparison
The functional properties of 5-Methyl-2-(methylsulfonyl)pyrimidine can be compared with those of related compounds to provide insight into its potential utility:
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